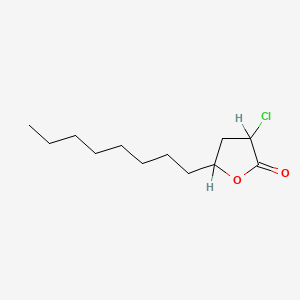
3-chloro-5-octyldihydro-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-5-octyldihydro-2(3H)-furanone is an organic compound belonging to the class of furanones. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound features a chlorine atom at the third position and an octyl group at the fifth position of the dihydrofuranone ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-octyldihydro-2(3H)-furanone can be achieved through several methods. One common approach involves the chlorination of 5-octyldihydro-2(3H)-furanone. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position.
Another method involves the cyclization of a suitable precursor, such as 3-chloro-5-octyl-2-pentenoic acid, under acidic conditions. This reaction forms the dihydrofuranone ring with the chlorine and octyl groups in the correct positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for large-scale production.
化学反応の分析
Types of Reactions
3-chloro-5-octyldihydro-2(3H)-furanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium hydroxide, ammonia, or alkyl halides are often employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated, aminated, or alkylated derivatives.
科学的研究の応用
3-chloro-5-octyldihydro-2(3H)-furanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studies on antimicrobial, antifungal, and anti-inflammatory properties.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 3-chloro-5-octyldihydro-2(3H)-furanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and octyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-chloro-5-methyldihydro-2(3H)-furanone
- 3-chloro-5-phenyldihydro-2(3H)-furanone
- 3-chloro-5-butyldihydro-2(3H)-furanone
Uniqueness
3-chloro-5-octyldihydro-2(3H)-furanone is unique due to the presence of the octyl group, which imparts distinct hydrophobic properties and influences its biological activity. Compared to similar compounds with shorter or different alkyl chains, the octyl group can enhance the compound’s interaction with lipid membranes and hydrophobic pockets in proteins, potentially leading to different biological effects.
特性
CAS番号 |
67107-95-3 |
|---|---|
分子式 |
C12H21ClO2 |
分子量 |
232.74 g/mol |
IUPAC名 |
(3R,5R)-3-chloro-5-octyloxolan-2-one |
InChI |
InChI=1S/C12H21ClO2/c1-2-3-4-5-6-7-8-10-9-11(13)12(14)15-10/h10-11H,2-9H2,1H3/t10-,11-/m1/s1 |
InChIキー |
ZOXNPTSGQCZQGA-GHMZBOCLSA-N |
異性体SMILES |
CCCCCCCC[C@@H]1C[C@H](C(=O)O1)Cl |
正規SMILES |
CCCCCCCCC1CC(C(=O)O1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



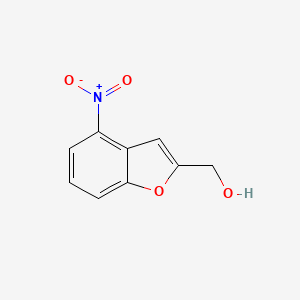
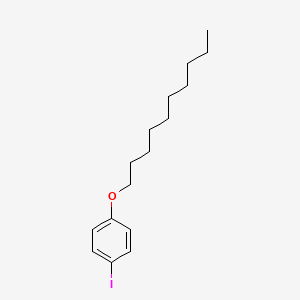

![N-[3-(1H-Imidazol-1-yl)propyl]-2-pyridinecarboxamide](/img/structure/B8694289.png)
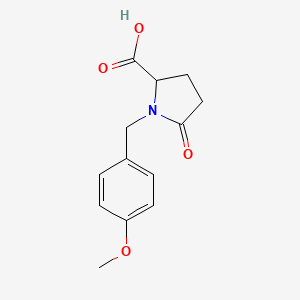

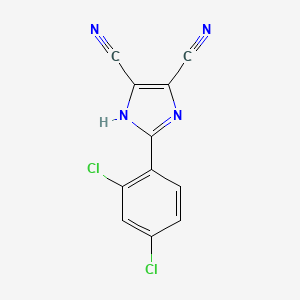
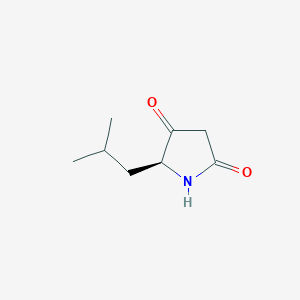


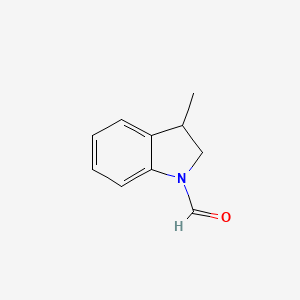
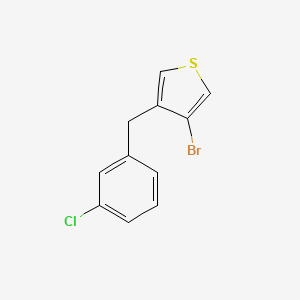
![N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]isonicotinamide](/img/structure/B8694356.png)
